Ethyl 5-methyl-2-oxopiperidine-3-carboxylate

Asymmetric synthesis Chiral building block Enantiopure pharmaceuticals

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate (CAS 102943-16-8) is a chiral δ-lactam ester belonging to the 2-oxopiperidine-3-carboxylate family. Its structure features a piperidine ring bearing a 5-methyl substituent, a 2-oxo group, and a 3-ethyl ester moiety.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 102943-16-8
Cat. No. B019451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-2-oxopiperidine-3-carboxylate
CAS102943-16-8
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CNC1=O)C
InChIInChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,11)
InChIKeyMYTPYJOXYXVLKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-2-Oxopiperidine-3-Carboxylate (CAS 102943-16-8): Core Structural Identity and Procurement Context


Ethyl 5-methyl-2-oxopiperidine-3-carboxylate (CAS 102943-16-8) is a chiral δ-lactam ester belonging to the 2-oxopiperidine-3-carboxylate family. Its structure features a piperidine ring bearing a 5-methyl substituent, a 2-oxo group, and a 3-ethyl ester moiety . The compound exists as a pair of enantiomers; the (5R) form serves as a critical chiral intermediate in the synthesis of enantiopure pharmaceuticals, notably 6-chloromelatonin [1]. With a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol, this building block is commercially available at purities ≥95% .

Why Generic Substitution Fails for Ethyl 5-Methyl-2-Oxopiperidine-3-Carboxylate


The 5-methyl substituent on the piperidine ring is not merely a minor alkyl decoration; it introduces a stereogenic center that is absent in the commonly available achiral analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6) [1]. This structural difference fundamentally alters the compound's physicochemical profile—melting point, lipophilicity, and chromatographic behavior—and critically enables enantioselective downstream transformations. A procurement choice that ignores this substitution pattern risks failed asymmetric syntheses, impure chiral products, or altered reactivity in subsequent steps, making generic interchange chemically unsound [2].

Quantitative Differentiation Evidence for Ethyl 5-Methyl-2-Oxopiperidine-3-Carboxylate Procurement


Chiral Center Enables Enantioselective Synthesis: Target vs. Achiral Des-Methyl Analog

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate possesses a stereogenic center at C5 that is completely absent in ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6). The (5R) enantiomer is employed as a key intermediate in the enantioselective synthesis of 6-chloromelatonin, where the chiral methyl group directs the stereochemical outcome of downstream cyclization and indole formation steps [1]. The comparator lacks this chiral handle and cannot substitute in routes requiring enantiocontrol.

Asymmetric synthesis Chiral building block Enantiopure pharmaceuticals

Elevated Melting Point Reflects Enhanced Crystalline Lattice Stability: Target vs. Des-Methyl Analog

The melting point of ethyl 5-methyl-2-oxopiperidine-3-carboxylate is reported as 100–101 °C (recrystallized from ligroin/benzene) . In contrast, the des-methyl analog ethyl 2-oxopiperidine-3-carboxylate (CAS 3731-16-6) melts at 80–82 °C . The ~20 °C elevation indicates stronger intermolecular forces in the crystalline lattice of the 5-methyl derivative, which can translate into improved solid-state stability and handling characteristics.

Thermal properties Solid-state characterization Crystallinity

Lipophilicity Increase from 5-Methyl Substitution: Calculated LogP Comparison

The calculated LogP of ethyl 5-methyl-2-oxopiperidine-3-carboxylate is approximately 0.65 [1], while the des-methyl analog ethyl 2-oxopiperidine-3-carboxylate has a calculated LogP of ~0.25 . This 0.4 log unit increase corresponds to roughly a 2.5-fold higher lipophilicity, which can significantly affect solubility, membrane permeability, and chromatographic retention behavior in both analytical and preparative contexts.

Lipophilicity ADME Partition coefficient

Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Target Compound Activity Profile

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate exhibits potent inhibition of recombinant rat soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.200 nM [1]. While head-to-head comparative data with the des-methyl analog in the identical assay are not currently available in the public domain, this sub-nanomolar potency places the compound in a high-activity tier relative to established sEH inhibitor chemotypes, providing a quantitative anchor for structure-activity relationship (SAR) studies.

Enzyme inhibition Soluble epoxide hydrolase Drug discovery

Molecular Weight and Formula Differentiation Enables Precise Inventory Specification

Ethyl 5-methyl-2-oxopiperidine-3-carboxylate has a molecular weight of 185.22 g/mol (C₉H₁₅NO₃) , while the des-methyl analog weighs 171.19 g/mol (C₈H₁₃NO₃) . This 14.03 g/mol difference (one methylene unit) is a definitive QC marker that can be independently verified by mass spectrometry. Mistaking one for the other would result in a mass discrepancy of approximately 8.2%, easily detected but costly if procurement errors occur.

Molecular weight Chemical inventory Procurement specification

Procurement-Driven Application Scenarios for Ethyl 5-Methyl-2-Oxopiperidine-3-Carboxylate


Enantioselective Synthesis of Chiral Pharmaceuticals and Natural Product Analogs

The (5R) enantiomer of this compound is explicitly used as a chiral intermediate in the synthesis of enantiopure 6-chloromelatonin via a reductive cyclization–diazonium condensation sequence [1]. Any research program requiring enantiomerically pure substituted piperidines, tetrahydro-β-carbolines, or indole alkaloids should prioritize this compound over the achiral des-methyl analog, which cannot provide stereochemical control.

Medicinal Chemistry sEH Inhibitor SAR Programs

With a validated sEH IC₅₀ of 0.200 nM [2], this compound can serve as a potency benchmark for structure-activity relationship studies exploring the effect of piperidine ring substitution on soluble epoxide hydrolase inhibition. Procurement of the 5-methyl variant ensures alignment with published activity data, unlike untested des-methyl or N-methyl analogs.

Solid-Form and Crystallization Process Development

The melting point of 100–101 °C , which is ~20 °C higher than the des-methyl analog, suggests a more robust crystal lattice. This property is advantageous for solid-form screening, polymorph studies, and processes requiring stable crystalline intermediates with predictable melting behavior and filtration characteristics.

Chromatographic Method Development and Analytical Reference Standard

The elevated LogP (~0.65 vs. ~0.25 for the des-methyl analog) and distinct molecular weight (185.22 vs. 171.19 g/mol) [3] make this compound a useful reference for developing HPLC, LC-MS, or chiral SFC methods aimed at separating closely related 2-oxopiperidine-3-carboxylate esters in reaction monitoring or purity assessment.

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